molecular formula C19H36O3 B14366070 2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol CAS No. 90375-63-6

2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol

Cat. No.: B14366070
CAS No.: 90375-63-6
M. Wt: 312.5 g/mol
InChI Key: GRNKMQHDBOOXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexene ring can interact with lipid membranes, affecting their properties.

Comparison with Similar Compounds

Similar Compounds

    Retinol: Shares a similar cyclohexene ring structure but differs in the functional groups attached.

    β-Ionone: Another compound with a cyclohexene ring, used in the fragrance industry.

    Ketoisophorone: A related compound with a similar backbone but different functional groups.

Uniqueness

2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol is unique due to its combination of multiple hydroxyl groups and a cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

90375-63-6

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octane-1,3,6-triol

InChI

InChI=1S/C19H36O3/c1-14-7-6-10-18(3,4)16(14)8-11-19(5,22)12-9-17(21)15(2)13-20/h15,17,20-22H,6-13H2,1-5H3

InChI Key

GRNKMQHDBOOXQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(C)(CCC(C(C)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.